molecular formula C8H4BrClN2O2 B11849331 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11849331
M. Wt: 275.48 g/mol
InChI Key: URSVNVRSJIKXJO-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under suitable conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Catalysts such as palladium or copper can be used in the presence of suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • 6-Bromopyridine-2-carboxylic acid
  • Picolinic acid

Uniqueness

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the specific arrangement of bromine, chlorine, and carboxylic acid groups on the pyrazolo[1,5-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

6-bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-6(10)7(8(13)14)11-12(5)3-4/h1-3H,(H,13,14)

InChI Key

URSVNVRSJIKXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1Br)C(=O)O)Cl

Origin of Product

United States

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